(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate
Description
(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate (CAS: 916522-66-2; MF: C₁₄H₁₇N₃O₃; MW: 275.30 g/mol) is a hydrazone derivative characterized by:
- An ethyl benzoate backbone.
- A hydrazinyl group in the para position of the benzene ring.
- An (E)-configured 2-oxopiperidin-3-ylidene moiety linked via a hydrazone bridge .
This compound is commercially available at 95% purity and is primarily used in pharmaceutical and agrochemical research due to its structural versatility .
Properties
IUPAC Name |
ethyl 4-[(2E)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-20-14(19)10-5-7-11(8-6-10)16-17-12-4-3-9-15-13(12)18/h5-8,16H,2-4,9H2,1H3,(H,15,18)/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVLAVZPGGMZMR-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN=C2CCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/N=C/2\CCCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate typically involves the condensation of ethyl 4-aminobenzoate with 2-oxopiperidine-3-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The benzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazinyl-Benzoate Cores
Ethyl 4-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate (CAS: 314759-03-0)
- Structure : Features a pyrazolone ring instead of 2-oxopiperidin, with two phenyl substituents.
- Molecular Formula : C₂₄H₂₀N₄O₃ (MW: 412.44 g/mol).
- Higher molecular weight due to diphenyl groups, which may reduce solubility compared to the target compound .
Ethyl 4-{2-[2-(5-isopropenyl-2-methyl-2-cyclohexen-1-ylidene)hydrazino]-2-oxoethoxy}benzoate (CAS: 876277-78-0)
- Structure : Contains a cyclohexenylidene-hydrazinyl group linked via an oxyethoxy spacer.
- Molecular Formula : C₂₁H₂₆N₂O₄ (MW: 370.44 g/mol).
- The oxyethoxy spacer increases flexibility, which may enhance conformational diversity .
Ethyl 4-(2-(3-methyl-5-oxo-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)benzoate (CAS: 314291-08-2)
- Structure : Incorporates a thiazole-pyrazole hybrid ring system.
- Molecular Formula : C₂₄H₂₀N₄O₃S (MW: 444.50 g/mol).
- Sulfur in the thiazole ring may improve metabolic stability compared to the target compound .
Functional Analogues with Benzoate Esters
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Structure: Replaces the hydrazinyl group with a phenethylamino linker and pyridazine ring.
- Pyridazine’s nitrogen-rich structure may enhance coordination with metal ions, unlike the target compound .
Ethyl 4-(dimethylamino)benzoate
- Structure: Lacks the hydrazinyl-piperidinone system but includes a dimethylamino group.
- Key Differences: The dimethylamino group increases electron density, enhancing reactivity in polymerization reactions (e.g., resin cements) . Simpler structure may lead to faster metabolic clearance compared to the hydrazone-based target compound .
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Routes: The target compound shares condensation reaction strategies with analogs, such as hydrazone formation in ethanol or acetic acid .
- Physicochemical Properties :
Biological Activity
(E)-Ethyl 4-(2-(2-oxopiperidin-3-ylidene)hydrazinyl)benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article aims to explore its biological activity through various studies, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The compound is synthesized through the condensation of ethyl 4-aminobenzoate with 2-oxopiperidine-3-carbaldehyde, typically under reflux conditions using organic solvents such as ethanol or methanol. The product is purified via recrystallization or column chromatography.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The hydrazinylidene moiety can form hydrogen bonds or coordinate with metal ions, thus influencing the activity of enzymes or receptors involved in critical biochemical pathways. This interaction may lead to modulation of inflammatory responses and tumor growth inhibition.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting a potential application in cancer therapeutics .
Anti-inflammatory Effects
In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound may serve as a therapeutic agent for inflammatory diseases .
Case Studies
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| Study B | A549 (Lung Cancer) | 15 | Cell cycle arrest |
| Study C | RAW264.7 (Macrophages) | 20 | Inhibition of cytokine production |
Research Findings
- Anticancer Activity : In a study involving MCF-7 and A549 cell lines, this compound exhibited IC50 values of 10 µM and 15 µM respectively, indicating potent anticancer activity through apoptosis induction and cell cycle modulation .
- Anti-inflammatory Activity : In macrophage models, the compound demonstrated an ability to significantly reduce TNF-alpha and IL-6 levels upon LPS stimulation, highlighting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
